
5,6-Diamino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
5,6-Diamino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione, also known as 5,6-DAPPD, is an organic compound composed of a nitrogen-containing heterocyclic ring system, containing a five-membered pyrimidine ring and a six-membered diaminopyrimidine ring. This compound has a number of potential applications in scientific research, ranging from its use as a synthetic intermediate in organic synthesis to its role as a therapeutic agent in the treatment of certain diseases. In
Wissenschaftliche Forschungsanwendungen
5,6-Diamino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione has been used as a synthetic intermediate in the synthesis of a variety of other organic compounds, such as peptides, nucleosides, and nucleotides. It has also been used as a starting material in the synthesis of several drugs, including the antiretroviral drug tenofovir disoproxil fumarate. In addition, 5,6-Diamino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione has been used as a model compound for the study of the mechanism of action of several drugs, such as the antifungal drug itraconazole.
Wirkmechanismus
The mechanism of action of 5,6-Diamino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione is not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, the compound has been shown to inhibit the activity of certain kinases, such as protein kinase C and cyclin-dependent kinases.
Biochemical and Physiological Effects
5,6-Diamino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione has been shown to have a number of biochemical and physiological effects. In animal studies, the compound has been shown to have anti-inflammatory, anti-oxidative, and anti-tumorigenic effects. In addition, the compound has been shown to have an inhibitory effect on the growth of certain cancer cell lines, as well as the proliferation of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5,6-Diamino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione in laboratory experiments has a number of advantages. The compound is relatively inexpensive and readily available, and it is also relatively stable and has a low toxicity. However, the compound is also susceptible to hydrolysis, and it can be difficult to obtain consistent results when using the compound in laboratory experiments.
Zukünftige Richtungen
The potential applications of 5,6-Diamino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione in scientific research are still being explored. Future research may focus on further elucidating the mechanism of action of the compound, as well as exploring its potential therapeutic applications in the treatment of certain diseases. In addition, further research may focus on the development of more efficient synthesis methods for the compound, as well as the development of novel uses for the compound in scientific research.
Eigenschaften
IUPAC Name |
5,6-diamino-1-(2-phenylethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c13-9-10(14)16(12(18)15-11(9)17)7-6-8-4-2-1-3-5-8/h1-5H,6-7,13-14H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFDDWNHGPNKBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=C(C(=O)NC2=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-diamino-1-phenethylpyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



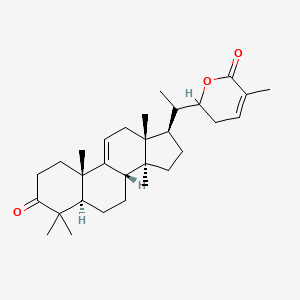

![3-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)propanoic acid](/img/structure/B3038864.png)

![2-[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B3038866.png)
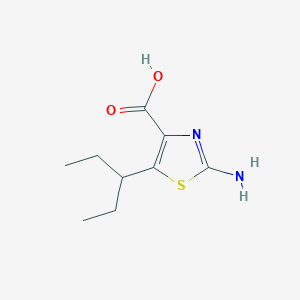
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-ethylpiperazine-1-carboxamide](/img/structure/B3038869.png)
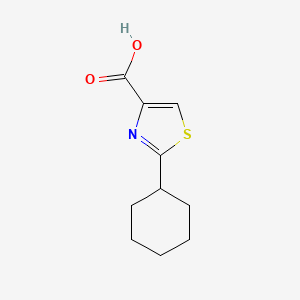
![1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3038873.png)
![[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol](/img/structure/B3038874.png)
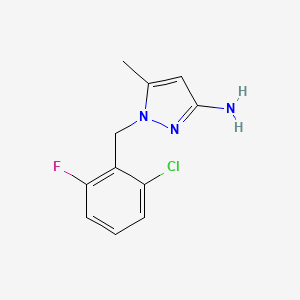

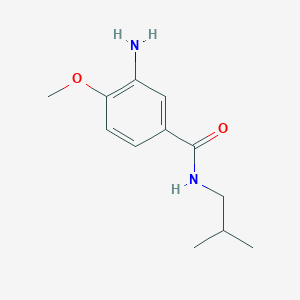
![2-[(Cyclopropylcarbonyl)(methyl)amino]acetic acid](/img/structure/B3038883.png)